molecular formula C23H26ClN3O4 B12729784 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(4-morpholinyl)ethyl)-4-oxo-, monohydrochloride CAS No. 83494-79-5

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(4-morpholinyl)ethyl)-4-oxo-, monohydrochloride

Cat. No.: B12729784
CAS No.: 83494-79-5
M. Wt: 443.9 g/mol
InChI Key: RHVXUVMCWNMSKK-UHFFFAOYSA-N
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Description

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(4-morpholinyl)ethyl)-4-oxo-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a benzo-fused cyclohepta-furan ring system, making it an interesting subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(4-morpholinyl)ethyl)-4-oxo-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzo-fused cyclohepta-furan core, followed by the introduction of the carboxamide group and subsequent functionalization with cyanoethyl and morpholinyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(4-morpholinyl)ethyl)-4-oxo-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(4-morpholinyl)ethyl)-4-oxo-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4H-Benzo(4,5)cyclohepta(1,2-b)furan derivatives: Compounds with similar core structures but different functional groups.

    Carboxamide derivatives: Compounds with similar carboxamide groups but different ring systems.

    Morpholinyl derivatives: Compounds containing the morpholinyl group with different core structures.

Uniqueness

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(4-morpholinyl)ethyl)-4-oxo-, monohydrochloride is unique due to its specific combination of functional groups and ring system, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

83494-79-5

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-(2-morpholin-4-ylethyl)-2-oxo-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide;hydrochloride

InChI

InChI=1S/C23H25N3O4.ClH/c24-8-3-9-26(11-10-25-12-14-29-15-13-25)23(28)19-16-30-20-7-6-17-4-1-2-5-18(17)22(27)21(19)20;/h1-2,4-5,16H,3,6-7,9-15H2;1H

InChI Key

RHVXUVMCWNMSKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CO2)C(=O)N(CCC#N)CCN3CCOCC3)C(=O)C4=CC=CC=C41.Cl

Origin of Product

United States

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